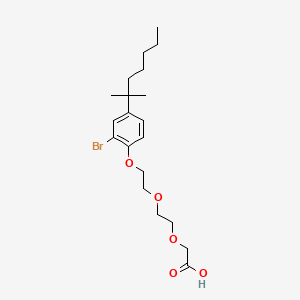![molecular formula C24H25NOSSn B14330743 1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine CAS No. 110483-36-8](/img/structure/B14330743.png)
1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine is a complex organotin compound that features a piperidine ring bonded to a triphenylstannyl group via a sulfanylcarbonyl linkage
Preparation Methods
The synthesis of 1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine typically involves the reaction of triphenylstannyl chloride with a piperidine derivative under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The triphenylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound’s organotin moiety makes it a candidate for studying the biological activity of organotin compounds, which are known for their antimicrobial and antifungal properties.
Medicine: Research into the potential therapeutic applications of organotin compounds includes their use as anticancer agents.
Industry: The compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine exerts its effects involves the interaction of the triphenylstannyl group with biological molecules. The organotin moiety can bind to proteins and enzymes, potentially inhibiting their activity. The sulfanylcarbonyl linkage may also play a role in the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar compounds to 1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine include other organotin compounds such as triphenyltin chloride and triphenyltin hydroxide. These compounds share the triphenylstannyl group but differ in their additional functional groups and overall structure. The uniqueness of this compound lies in its specific combination of a piperidine ring and a sulfanylcarbonyl linkage, which imparts distinct chemical and biological properties.
Properties
CAS No. |
110483-36-8 |
|---|---|
Molecular Formula |
C24H25NOSSn |
Molecular Weight |
494.2 g/mol |
IUPAC Name |
S-triphenylstannyl piperidine-1-carbothioate |
InChI |
InChI=1S/C6H11NOS.3C6H5.Sn/c8-6(9)7-4-2-1-3-5-7;3*1-2-4-6-5-3-1;/h1-5H2,(H,8,9);3*1-5H;/q;;;;+1/p-1 |
InChI Key |
RJJBKPZOGMIIKU-UHFFFAOYSA-M |
Canonical SMILES |
C1CCN(CC1)C(=O)S[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


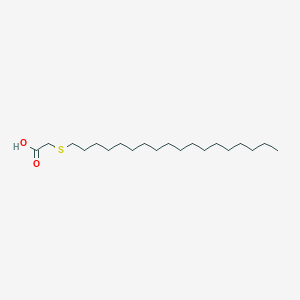

![2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate](/img/structure/B14330680.png)
![2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane](/img/structure/B14330698.png)

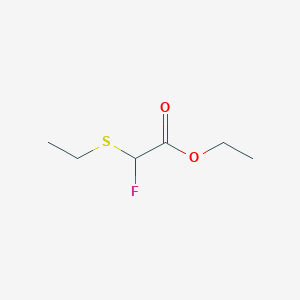
![Pyridine, 4-[1-(3,5-dichlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]-](/img/structure/B14330714.png)
![N-(3-amino-3-iminopropyl)-4-[[4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylimidazole-2-carboxamide;sulfuric acid](/img/structure/B14330721.png)
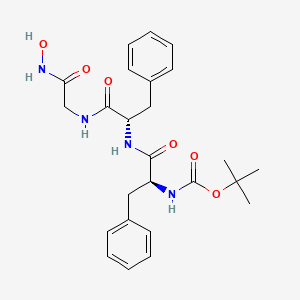
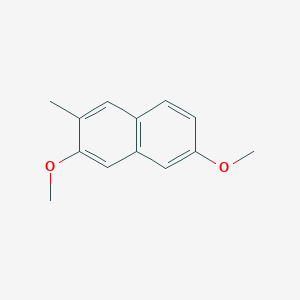
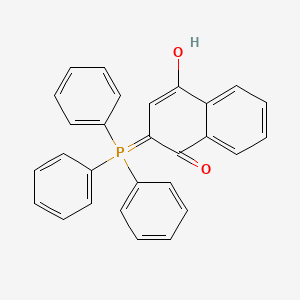
![{[1,1,1,3,3,4,4,5,5,5-Decafluoro-2-(trifluoromethyl)pentan-2-yl]sulfanyl}benzene](/img/structure/B14330735.png)
![1-(1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethan-1-one](/img/structure/B14330741.png)
